[5-(Aminomethyl)thiophen-2-yl](phenyl)methanol
Overview
Description
5-(Aminomethyl)thiophen-2-ylmethanol is a chemical compound with the molecular formula C12H13NOS and a molecular weight of 219.31 g/mol . This compound features a thiophene ring substituted with an aminomethyl group and a phenylmethanol group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)thiophen-2-ylmethanol typically involves the reaction of thiophene derivatives with appropriate reagents. One common method includes the use of thiophene-2-carboxaldehyde, which undergoes a Mannich reaction with formaldehyde and an amine to introduce the aminomethyl group . The phenylmethanol group can be introduced through a Grignard reaction or other suitable alkylation methods.
Industrial Production Methods
Industrial production of 5-(Aminomethyl)thiophen-2-ylmethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)thiophen-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of aminomethyl-substituted thiophene derivatives .
Scientific Research Applications
Chemistry
In chemistry, 5-(Aminomethyl)thiophen-2-ylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its aminomethyl group makes it a potential candidate for enzyme inhibition studies .
Medicine
In medicine, derivatives of 5-(Aminomethyl)thiophen-2-ylmethanol may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential therapeutic applications .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups .
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)thiophen-2-ylmethanol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-methanol share structural similarities with 5-(Aminomethyl)thiophen-2-ylmethanol.
Phenylmethanol derivatives: Compounds such as benzyl alcohol and phenethyl alcohol have similar functional groups but differ in their core structures.
Uniqueness
The uniqueness of 5-(Aminomethyl)thiophen-2-ylmethanol lies in its combination of a thiophene ring with both an aminomethyl and a phenylmethanol group.
Properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9/h1-7,12,14H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXLOZAAYFBNOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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